molecular formula C15H18N2O2 B14766149 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid

4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B14766149
M. Wt: 258.32 g/mol
InChI Key: OOBOFXUDNFSMPI-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound with the molecular formula C12H12N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted with dimethyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of 3,5-dimethyl-1-propyl-1H-pyrazole with a benzoic acid derivative. One common method includes:

    Starting Materials: 3,5-dimethyl-1-propyl-1H-pyrazole and a benzoic acid derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF).

    Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Lacks the propyl group, which may affect its reactivity and biological activity.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)phenylacetic acid: Contains an acetic acid group instead of a benzoic acid group, leading to different chemical properties.

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzenesulfonic acid: Features a sulfonic acid group, which significantly alters its solubility and reactivity.

Uniqueness

4-(3,5-Dimethyl-1-propyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological interactions

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-(3,5-dimethyl-1-propylpyrazol-4-yl)benzoic acid

InChI

InChI=1S/C15H18N2O2/c1-4-9-17-11(3)14(10(2)16-17)12-5-7-13(8-6-12)15(18)19/h5-8H,4,9H2,1-3H3,(H,18,19)

InChI Key

OOBOFXUDNFSMPI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C)C2=CC=C(C=C2)C(=O)O)C

Origin of Product

United States

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